![molecular formula C12H10BrNO3 B5700973 methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate CAS No. 362608-36-4](/img/structure/B5700973.png)
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate
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Overview
Description
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate, also known as Br-MPA, is a synthetic organic compound that belongs to the family of cyanoacrylate adhesives. Br-MPA is widely used in scientific research as a tool for labeling and imaging biological molecules due to its unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is based on the principle of covalent labeling. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate contains a cyanoacrylate group that can undergo a nucleophilic addition reaction with biomolecules containing nucleophiles such as amines, thiols, and hydroxyls. The covalent bond formed between methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule is stable and irreversible, allowing for long-term imaging and tracking of the labeled biomolecule.
Biochemical and physiological effects:
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been shown to have minimal biochemical and physiological effects on cells and tissues at low concentrations. However, at high concentrations, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can induce cytotoxicity and apoptosis in cells, making it important to use caution when working with high concentrations of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate.
Advantages and Limitations for Lab Experiments
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has several advantages over other labeling agents such as fluorescent proteins and organic dyes. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is small in size, allowing for efficient labeling of biomolecules without interfering with their function. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is also highly photostable, allowing for long-term imaging of labeled biomolecules. However, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency.
Future Directions
There are several future directions for the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in scientific research. One direction is the development of new conjugation strategies that can improve the labeling efficiency and specificity of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate. Another direction is the application of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the study of protein-protein interactions and protein dynamics. Additionally, the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease is an area of active research.
Synthesis Methods
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be synthesized through a simple one-step reaction between 5-bromo-2-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate as a yellowish liquid with a characteristic odor.
Scientific Research Applications
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been widely used in scientific research as a fluorescent labeling agent for biological molecules such as proteins, nucleic acids, and carbohydrates. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be conjugated to biomolecules through a nucleophilic addition reaction, resulting in the formation of a covalent bond between the methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule. The fluorescent properties of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate allow for the visualization and tracking of biomolecules in live cells and tissues, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOJHPNDXHIIP-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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